1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride
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Overview
Description
1-(4-Chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a pyrrole ring substituted with a chlorine atom and a methyl group, along with a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Amination: The methanamine group is introduced through reductive amination, where the corresponding aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or reduction of the pyrrole ring.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, potassium thiocyanate, or sodium methoxide under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Dechlorinated compounds or reduced pyrrole derivatives.
Scientific Research Applications
1-(4-Chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways depend on the specific application and context. For instance, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
1-(1H-Pyrrol-2-yl)methanamine hydrochloride: Lacks the chlorine and methyl substituents, leading to different reactivity and applications.
1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior and reactivity.
1-(4-Chloro-1H-pyrrol-2-yl)methanamine hydrochloride: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness: 1-(4-Chloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups can enhance its reactivity and potential bioactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2742652-57-7 |
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Molecular Formula |
C6H10Cl2N2 |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
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